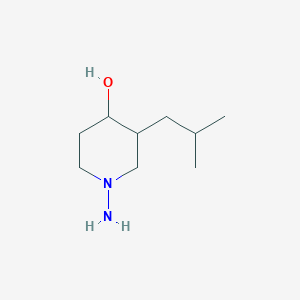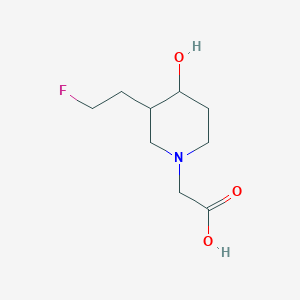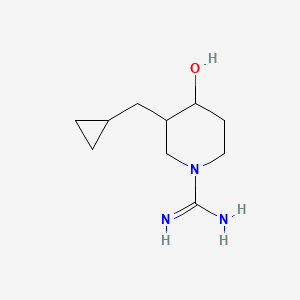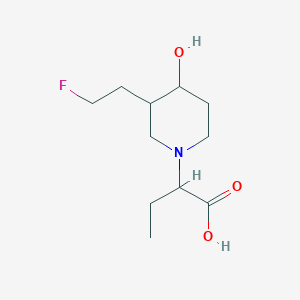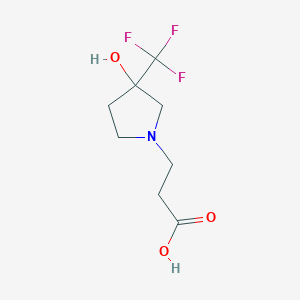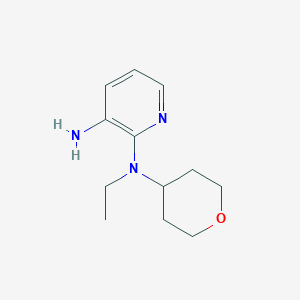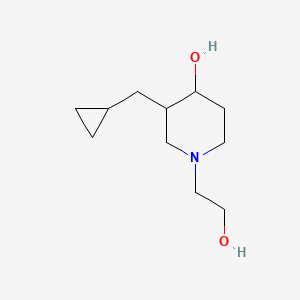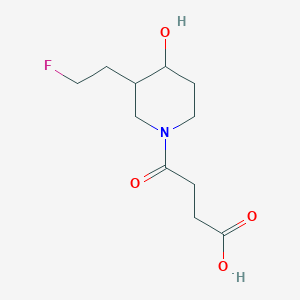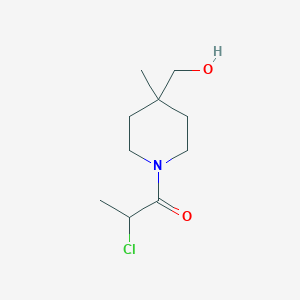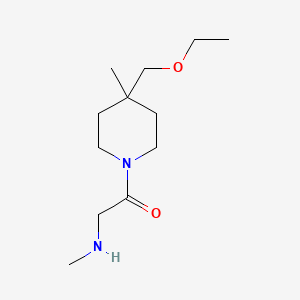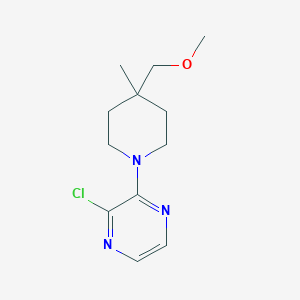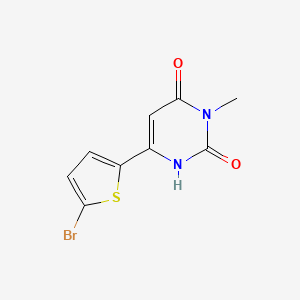
6-(5-Bromothiophen-2-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Overview
Description
The compound is a derivative of thiophene, which is a five-membered heterocyclic compound with one sulfur atom . Thiophene derivatives are essential in industrial chemistry and material science .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods. For example, a chalcone derivative has been synthesized by Claisen-Schmidt condensation reaction . Another method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .Molecular Structure Analysis
The molecular structure of thiophene derivatives can be complex and varies based on the specific derivative. For instance, the compound “(5-bromothiophen-2-yl)methylamine” has a molecular weight of 206.11 .Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. For example, in the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, and transmetalation occurs with formally nucleophilic organic groups .Physical And Chemical Properties Analysis
Thiophene derivatives exhibit a variety of physical and chemical properties. For example, the compound “3,6-bis(5-bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione” has visible absorption bands at 527, 558, and 362 nm in propylene carbonate and was found to be fluorescent in solution .Scientific Research Applications
Organic Semiconductor Optimization
This compound contains a diketopyrrolopyrrole (DPP) moiety, which is known for its strong acceptor properties and planar conjugated structure. This allows for tuning the band-gap and energy levels of polymer organic semiconductors . The long alkyl chains, such as 2-octyldodecyl, improve solubility and crystallization, enhancing the performance of thin-film devices.
High Mobility p-Type Polymer Synthesis
The compound has been utilized in the synthesis of high mobility p-type polymers like DPP-DTT . These polymers exhibit significant hole mobility in thin-film transistors, making them valuable for electronics .
Organic Field-Effect Transistors (OFETs)
The compound’s derivatives have been used to create materials with high-performance in OFETs. The DPP backbone’s strong electron-accepting properties contribute to the development of semiconducting layers with high charge carrier mobility .
Heterocyclic Compound Synthesis
As a building block, this compound is instrumental in synthesizing various heterocyclic compounds. These include thiazoles and imidazoles, which are crucial in pharmaceuticals and materials science due to their diverse biological activities.
Safety and Hazards
properties
IUPAC Name |
6-(5-bromothiophen-2-yl)-3-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2S/c1-12-8(13)4-5(11-9(12)14)6-2-3-7(10)15-6/h2-4H,1H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFKBCBXPNOVOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)C2=CC=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(5-Bromothiophen-2-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



